
(9-Phenyl-9H-carbazol-3-yl)boronic acid
概要
説明
“(9-Phenyl-9H-carbazol-3-yl)boronic acid” is a white solid at room temperature . It belongs to the class of carbazole derivatives and is often used as an electron donor in luminescent materials due to its large conjugated structure . It is widely used in the synthesis of organic optoelectronic materials and liquid crystal molecules .
Synthesis Analysis
The synthesis of “(9-Phenyl-9H-carbazol-3-yl)boronic acid” involves dissolving Sub 1-3-1 (6.4g, 20mmol) in anhydrous Ether, lowering the temperature of the reaction to -78°C, and adding n-BuLi (2.5M in hexane) (1.4g, 22mmol) dropwise slowly . The reaction is stirred for 30 minutes, and then Triisopropyl borate (5.6g, 30mmol) is added dropwise after lowering the temperature of the reaction back to -78°C .Molecular Structure Analysis
The molecular structure of “(9-Phenyl-9H-carbazol-3-yl)boronic acid” includes benzene rings, boronic acid pinacol ester, and carbazole rings . Its molecular formula is C18H14BNO2 .Chemical Reactions Analysis
“(9-Phenyl-9H-carbazol-3-yl)boronic acid” is used in the synthesis of alkyl-functionalized organic dyes . It participates in various coupling reactions such as the Suzuki coupling .Physical And Chemical Properties Analysis
“(9-Phenyl-9H-carbazol-3-yl)boronic acid” has a molecular weight of 287.120 . It is slightly soluble in water .科学的研究の応用
Intermediate in Electronic Devices
This compound is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Donor Molecule in Electrochemical Applications
“(9-Phenyl-9H-carbazol-3-yl)boronic acid” can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . This application is particularly useful in the development of new materials for solar cells and other energy conversion devices.
Organic Light Emitting Diodes (OLEDs)
The compound can also be used in the formation of organic light emitting diodes (OLEDs) . OLEDs are used in various applications such as display screens for televisions, mobile phones, and computer monitors.
Synthesis of Alkyl-Functionalized Organic Dyes
9-Phenylcarbazole-3-boronic acid is used in the synthesis of alkyl-functionalized organic dyes . These dyes have applications in various fields such as textiles, printing, and coloration of plastics.
作用機序
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (9-Phenyl-9H-carbazol-3-yl)boronic acid. For instance, the compound should be stored in a cool, dark place, sealed in dry conditions . This suggests that exposure to light, heat, or moisture could potentially affect the stability and efficacy of the compound.
Safety and Hazards
将来の方向性
“(9-Phenyl-9H-carbazol-3-yl)boronic acid” is majorly used as an intermediate in electronic devices . Its introduction can change the conjugate structure of the target molecule, thereby adjusting the luminescent properties of the compound . This suggests potential applications in the field of optoelectronics.
特性
IUPAC Name |
(9-phenylcarbazol-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJQEUDGBZMPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679966 | |
| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Phenyl-9H-carbazol-3-yl)boronic acid | |
CAS RN |
854952-58-2 | |
| Record name | (9-Phenyl-9H-carbazol-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Phenyl-9H-carbazole-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Q & A
Q1: What is the significance of 9-Phenyl-9H-carbazol-3-ylboronic acid in the context of the presented research?
A1: The research paper [] highlights a novel palladium-catalyzed, ligand-free Suzuki reaction utilizing 9-Phenyl-9H-carbazol-3-ylboronic acid (PCBA) as a key reagent. This compound plays a crucial role in synthesizing N-heteroaryl substituted 9-arylcarbazolyl derivatives. The reaction utilizes environmentally friendly conditions, employing aqueous ethanol as the solvent and oxygen as a reaction promoter, offering a potentially advantageous alternative to traditional Suzuki coupling methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

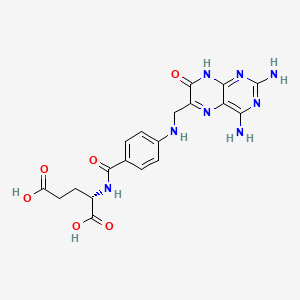
![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)
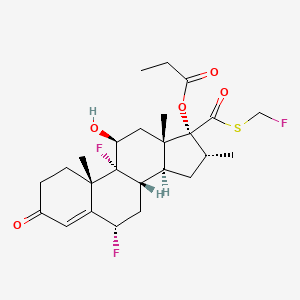
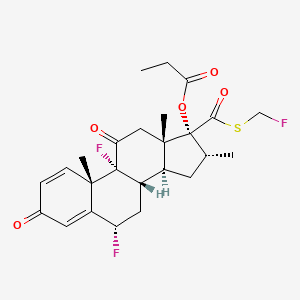
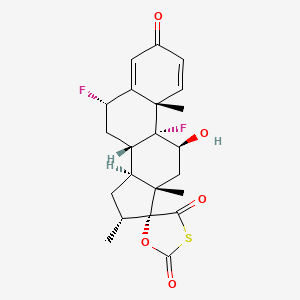

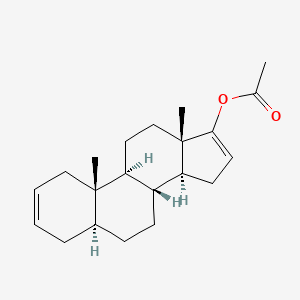

![2-(6-Methoxybenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B584744.png)
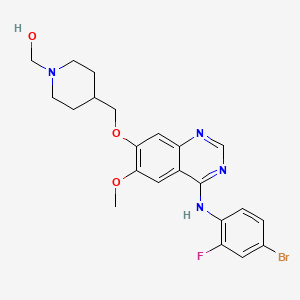
![4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol](/img/structure/B584748.png)